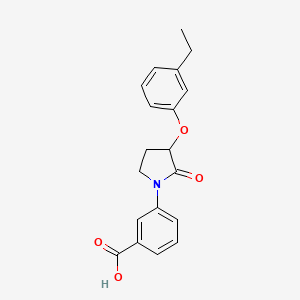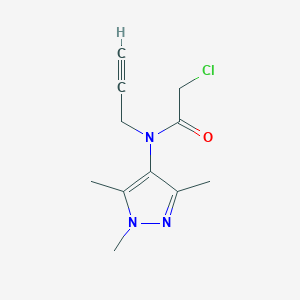
5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester is a chemical compound with a complex structure that includes an isoxazole ring, a carboxylic acid group, and a fluorinated pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester typically involves the esterification of 5-Isoxazolecarboxylic acid, 3-methyl- with (5-fluoro-3-pyridinyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester involves its interaction with specific molecular targets. The fluorinated pyridine moiety can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity. The isoxazole ring can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester: This compound shares the isoxazole and carboxylic acid functionalities but lacks the fluorinated pyridine moiety.
5-Methylisoxazole-3-carboxylic acid: Similar in structure but without the ester and fluorinated pyridine groups.
Uniqueness
5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester is unique due to the presence of the fluorinated pyridine moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in medicinal chemistry and material science applications.
Propriétés
Numéro CAS |
23586-87-0 |
|---|---|
Formule moléculaire |
C11H9FN2O3 |
Poids moléculaire |
236.20 g/mol |
Nom IUPAC |
(5-fluoropyridin-3-yl)methyl 3-methyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H9FN2O3/c1-7-2-10(17-14-7)11(15)16-6-8-3-9(12)5-13-4-8/h2-5H,6H2,1H3 |
Clé InChI |
VRLSYDOCTNADON-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)C(=O)OCC2=CC(=CN=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B15210454.png)
![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)

![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)

![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)
![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)




